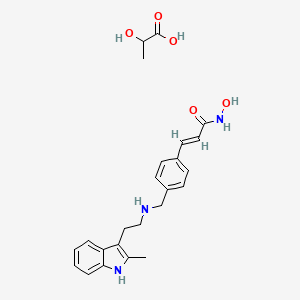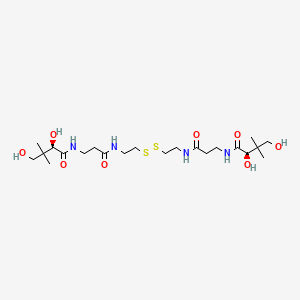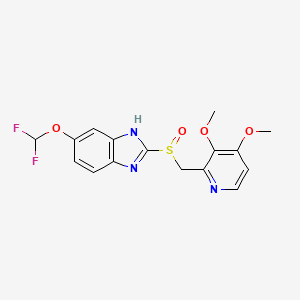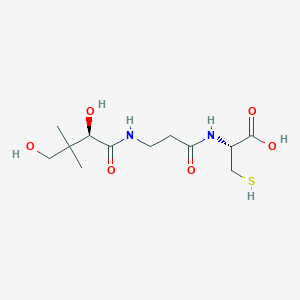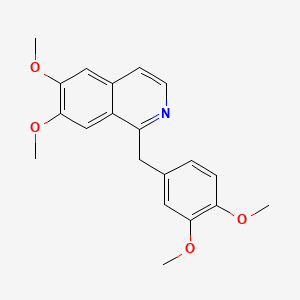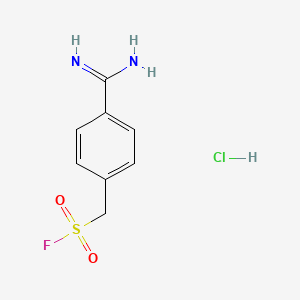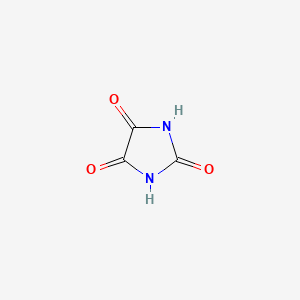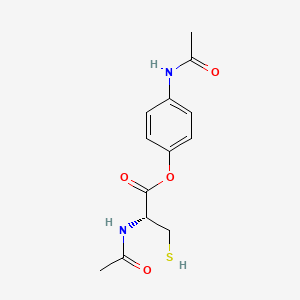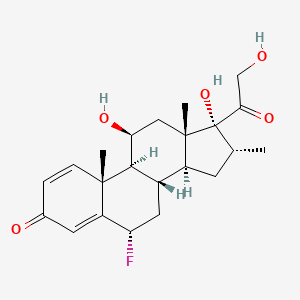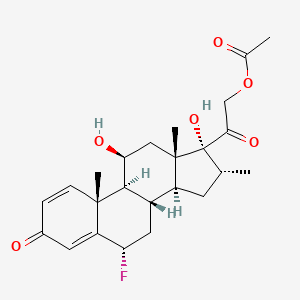![molecular formula C14H10ClN3O4S B1678487 N-[(3-氯-2-羟基-5-硝基苯基)氨基甲酰基]苯甲酰胺 CAS No. 53501-41-0](/img/structure/B1678487.png)
N-[(3-氯-2-羟基-5-硝基苯基)氨基甲酰基]苯甲酰胺
描述
“N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide”, also known as PITENIN-1, is a compound that has shown promising anti-cancer activity both in vitro and in vivo . It is a selective nonphosphoinositide inhibitor that specifically disrupts PIP3/Akt PH domain binding .
Synthesis Analysis
The structure-activity relationship study of the PIT-1 series, based on the replacement of a central thiourea unit with 1,2,3-triazole, leads to increased liver microsomal stability, drug likeness, and toxicity towards cancer cells . More details about the synthetic procedure of the compounds can be found in the referenced papers .Molecular Structure Analysis
The molecular formula of the compound is C14H10ClN3O4S . The molecular weight is 351.76 .Chemical Reactions Analysis
The compound PITENIN-1 has been studied for its anti-cancer activity. It suppresses PI3K-PDK1-Akt-dependent phosphorylation, which has been shown to reduce cell viability and induce apoptosis in PTEN-deficient U87MG glioblastoma cells .Physical And Chemical Properties Analysis
The compound has a molecular weight of 351.76 . More specific physical and chemical properties such as boiling point, solubility, etc., are not available in the retrieved data.科学研究应用
Predicting Ki67 and PIT-1 Expression in Pituitary Adenoma
PIT-1 is used in radiomics models to preoperatively predict the high expression of Ki67 and positive pituitary transcription factor 1 (PIT-1) simultaneously in pituitary adenoma (PA). This is done using three different radiomics models. The study included a total of 247 patients with PA .
Classification of Pituitary Tumors
Immunohistochemistry is used to localize PIT-1 to determine if a tumor is of pituitary differentiation. Within the group of pituitary tumors, PIT-1 is used to classify differentiation lineage. It is also used for identification of ectopic tissue that may not be neoplastic, such as in the sphenoid sinus or in teratomas .
Identification of Aggressive Pituitary Adenomas
PIT-1 is selectively expressed in adenohypophysial cell types responsible for GH, PRL, and ß-TSH synthesis. Inactivating mutations result in hypopituitarism due to failure of development of somatotrophs, lactotrophs, and thyrotrophs .
Identification of PIT-1 Positive Tumors
The aggressiveness of PA is more common in the subtype of pituitary transcription factor 1 (PIT-1) positive tumor. Due to the importance of PIT-1, PAs have been changed into a new entity of pituitary neuroendocrine tumor in the new classification .
Prediction of Aggressive PA
Another molecular index of aggressiveness is Ki67. It has been demonstrated that a high level of Ki67 (≥3%) indicates high prevalence of aggressive PA .
Expression in Placenta
作用机制
Target of Action
PIT-1, also known as N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide, is a selective antagonist of PIP3 (phosphatidylinositol 3,4,5-trisphosphate) . PIP3 is a second messenger that plays a crucial role in various cellular functions, including cell survival, proliferation, and motility . PIT-1 primarily targets the PI3K/Akt signaling pathway, which is a key regulator of cell survival and growth .
Mode of Action
PIT-1 inhibits cancer cell survival and induces apoptosis by inhibiting PIP3-dependent PI3K/Akt signaling . This interaction with its targets results in a decrease in the survival and proliferation of cancer cells .
Biochemical Pathways
The primary biochemical pathway affected by PIT-1 is the PI3K/Akt pathway . This pathway is crucial for cell survival, growth, and proliferation. By antagonizing PIP3, PIT-1 inhibits the activation of this pathway, leading to decreased cell survival and increased apoptosis . In addition, elevated extracellular Pi induces activation of fibroblast growth factor receptor, Raf/mitogen-activated protein kinase/ERK kinase (MEK)/extracellular signal-regulated kinase (ERK) and Akt pathways .
Result of Action
The primary result of PIT-1’s action is the inhibition of cancer cell survival and the induction of apoptosis . This is achieved through the inhibition of the PI3K/Akt signaling pathway . In addition, PIT-1 has been shown to promote cell death when expressed at supra-normal levels .
Action Environment
The efficacy and stability of PIT-1 can be influenced by various environmental factors. For instance, the presence of other signaling molecules and the overall state of the cell can impact the effectiveness of PIT-1. Additionally, the specific cellular environment, such as the type of cancer cell, can also influence the action of PIT-1
属性
IUPAC Name |
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O4S/c15-10-6-9(18(21)22)7-11(12(10)19)16-14(23)17-13(20)8-4-2-1-3-5-8/h1-7,19H,(H2,16,17,20,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIGXBXPAOGDDIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC(=S)NC2=C(C(=CC(=C2)[N+](=O)[O-])Cl)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20394812 | |
| Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
CAS RN |
53501-41-0 | |
| Record name | N-[(3-chloro-2-hydroxy-5-nitrophenyl)carbamothioyl]benzamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20394812 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 53501-41-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is PIT-1, and what is its role in the pituitary gland?
A: PIT-1, also known as POU1F1, is a pituitary-specific transcription factor. This means it binds to specific DNA sequences and controls the activity of other genes. It plays a crucial role in the development of the pituitary gland and the production of essential hormones like growth hormone (GH), prolactin (PRL), and thyroid-stimulating hormone (TSH) [, , , , , ].
Q2: How does PIT-1 exert its effects on gene expression?
A: PIT-1 exerts its effects by binding to specific DNA sequences located in the regulatory regions of its target genes, such as GH, PRL, and TSHβ [, , , ]. It can either activate or repress these genes depending on the cellular context and the presence of other regulatory proteins [, ].
Q3: How does PIT-1 contribute to cell differentiation in the pituitary gland?
A: PIT-1 is critical for the differentiation of somatotrophs (GH-producing cells), lactotrophs (PRL-producing cells), and thyrotrophs (TSH-producing cells) [, , ]. In the absence of functional PIT-1, these cell types fail to develop properly, resulting in combined pituitary hormone deficiency [, , , ].
Q4: What happens when mutations occur in the PIT-1 gene?
A: Mutations in the PIT-1 gene can lead to combined pituitary hormone deficiency (CPHD) in both humans and mice [, , , , , , ]. This condition is characterized by deficiencies in GH, PRL, and TSH, often resulting in growth defects and other hormonal imbalances [, , , , , ].
Q5: What is the significance of the POU domain in PIT-1?
A: The POU domain is a bipartite DNA-binding motif that is essential for PIT-1's ability to recognize and bind to its target DNA sequences [, , , ]. Mutations within either subdomain of the POU domain can impair DNA binding and lead to CPHD [, , ].
Q6: How do different PIT-1 isoforms affect its function?
A: Alternative splicing of the PIT-1 gene generates different isoforms, such as PIT-1β, which contains an extra 26-amino acid segment [, , , ]. These isoforms can have distinct functional properties. For example, PIT-1β can act as a repressor of certain target genes, whereas PIT-1 typically activates them [, , , ].
Q7: How is PIT-1 activity regulated within cells?
A: PIT-1 activity is regulated at multiple levels, including post-translational modifications such as phosphorylation [, , , ]. Phosphorylation of PIT-1 by kinases like PKA or CDK5 can influence its ability to bind DNA, interact with other proteins, and regulate gene expression [, , , ].
Q8: Does PIT-1 interact with other proteins to regulate gene expression?
A: Yes, PIT-1 interacts with a variety of other proteins to fine-tune gene expression. For example, it can synergize with the estrogen receptor to activate the prolactin promoter [, , , ]. It can also interact with co-repressor proteins like SMRT and NCoR to inhibit transcription [].
Q9: What is the role of the N-terminal domain of PIT-1?
A: The N-terminal domain of PIT-1 houses a transactivation domain crucial for activating target genes. This domain interacts with other proteins, including co-activators and co-repressors, to modulate PIT-1's transcriptional activity [, , , , ].
Q10: Is PIT-1 expressed outside the pituitary gland?
A: Although primarily found in the pituitary gland, PIT-1 expression has been detected in other tissues, such as the human placenta, lymphoid tissues, and breast cancer cells [, , , , ]. Its role in these tissues is not fully understood, but it is thought to be involved in hormone regulation and cell proliferation [, , , , ].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



